2-(3-Chlorophenoxy)benzaldehyde
CAS No.: 181297-72-3
Cat. No.: VC1998101
Molecular Formula: C13H9ClO2
Molecular Weight: 232.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 181297-72-3 |
---|---|
Molecular Formula | C13H9ClO2 |
Molecular Weight | 232.66 g/mol |
IUPAC Name | 2-(3-chlorophenoxy)benzaldehyde |
Standard InChI | InChI=1S/C13H9ClO2/c14-11-5-3-6-12(8-11)16-13-7-2-1-4-10(13)9-15/h1-9H |
Standard InChI Key | JEPWDAWNQGZIFB-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C=O)OC2=CC(=CC=C2)Cl |
Canonical SMILES | C1=CC=C(C(=C1)C=O)OC2=CC(=CC=C2)Cl |
Introduction
2-(3-Chlorophenoxy)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde functional group and a chlorophenoxy moiety. Its molecular formula is C13H9ClO2, indicating a structure that combines aromatic properties with potential biological activities . This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its unique chemical reactivity and potential applications.
Synthesis Methods
2-(3-Chlorophenoxy)benzaldehyde can be synthesized through condensation reactions involving 3-chlorophenol and salicylaldehyde. The choice of synthesis method can affect the yield and purity of the compound, which are crucial for its applications in research and industry.
Characterization Techniques
The structure and purity of 2-(3-Chlorophenoxy)benzaldehyde are typically confirmed using advanced spectroscopic techniques such as:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.
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Infrared (IR) Spectroscopy: Helps identify functional groups present in the compound.
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Mass Spectrometry: Confirms the molecular weight and composition.
Biological Activities and Potential Applications
2-(3-Chlorophenoxy)benzaldehyde exhibits notable biological activities, including:
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Antimicrobial Properties: It has shown effectiveness against certain bacterial strains.
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Anticancer Research: Its structure suggests potential interactions with biological targets, making it a candidate for anticancer studies.
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Therapeutic Applications: It may have potential in treating organophosphate poisoning by modulating enzyme activity.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-(3-Chlorophenoxy)benzaldehyde but exhibit unique characteristics:
Compound Name | Structure | Key Differences |
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Benzaldehyde Oxime | CHNO | Lacks the chlorophenoxy group; simpler structure. |
2-(4-Chlorophenoxy)benzaldehyde | CHClO | Chlorophenoxy group at a different position. |
3-(4-Chlorophenoxy)benzaldehyde | CHClO | Different substitution pattern on the phenyl ring. |
4-Bromo-2-(3-chlorophenoxy)benzaldehyde | CHBrClO2 | Contains bromine instead of chlorine; alters reactivity. |
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